Sodium chlorodifluoroacetate

Catalog No.
S609814
CAS No.
1895-39-2
M.F
C2ClF2NaO2
M. Wt
152.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chlorodifluoroacetate

CAS Number

1895-39-2

Product Name

Sodium chlorodifluoroacetate

IUPAC Name

sodium;2-chloro-2,2-difluoroacetate

Molecular Formula

C2ClF2NaO2

Molecular Weight

152.46 g/mol

InChI

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1

InChI Key

MRTAVLDNYYEJHK-UHFFFAOYSA-M

SMILES

C(=O)(C(F)(F)Cl)[O-].[Na+]

Synonyms

2-Chloro-2,2-difluoro-acetic Acid Sodium Salt; Chlorodifluoroacetic Acid Sodium Salt; Sodium Chlorodifluoroacetate; Sodium Difluorochloroacetate

Canonical SMILES

C(=O)(C(F)(F)Cl)[O-].[Na+]

Isomeric SMILES

C(=O)(C(F)(F)Cl)[O-].[Na+]

The exact mass of the compound Sodium chlorodifluoroacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium chlorodifluoroacetate (SCDA, CAS 1895-39-2) is a highly stable, solid-state difluorocarbene precursor widely used in industrial and laboratory-scale difluoromethylation. As a bulk-available crystalline salt, it undergoes thermal decarboxylation to generate difluorocarbene without the need for transition metal catalysts. Its primary procurement value lies in its ability to replace gaseous, ozone-depleting difluorocarbene sources while offering superior handling characteristics, predictable scalability, and broad compatibility with O-, S-, N-, and Se-nucleophiles [1].

Substituting sodium chlorodifluoroacetate with traditional gaseous precursors like chlorodifluoromethane (Freon-22) introduces severe regulatory, environmental, and engineering bottlenecks, including the need for pressurized reactors and variable yields during large-scale production due to gas-liquid mixing inefficiencies [1]. Conversely, substituting with high-end liquid reagents like TMSCF3 drastically increases procurement costs and introduces moisture sensitivity. SCDA occupies a unique procurement node: it is indefinitely stable under ambient conditions, non-hygroscopic, and highly cost-effective, making it non-interchangeable for scalable, mild-temperature difluoromethylation workflows [2].

Scalability and Physical State Advantage over Gaseous Precursors

For large-scale difluoromethylation, chlorodifluoromethane is historically used but suffers from variable yields and requires pressurized gas handling. In contrast, sodium chlorodifluoroacetate is an indefinitely stable solid that enables highly reproducible batch processing. Process chemistry evaluations by pharmaceutical groups have demonstrated that SCDA eliminates the formation of dimer and trimer byproducts and overcomes the variable yields seen with gas-liquid mixing, making it the preferable choice for bulk production[1].

Evidence DimensionPhysical state and large-scale byproduct profile
Target Compound DataStable solid, zero dimer/trimer byproducts
Comparator Or BaselineChlorodifluoromethane (Pressurized gas, forms dimer/trimer byproducts, variable yields)
Quantified DifferenceElimination of pressurized equipment and byproduct formation
ConditionsLarge-scale batch production

Transitioning from a pressurized gas to a stable solid drastically lowers capital equipment requirements and improves batch-to-batch reproducibility in pharmaceutical manufacturing.

Cost-Efficiency in Bulk Difluoromethylation vs. TMSCF3

While reagents like tris(trifluoromethyl)trimethylsilane (TMSCF3) or its difluoro-analogs are highly effective, their high procurement costs limit their viability for early-stage bulk synthesis. Sodium chlorodifluoroacetate is available as a bulk crystalline solid and costs approximately 15% of the price of commonly used TMSCF3 reagents[1]. This massive reduction in raw material cost, combined with its high atom economy and lack of hygroscopicity, makes SCDA the preferred choice for cost-sensitive industrial scale-up.

Evidence DimensionRelative procurement cost
Target Compound Data~15% relative cost
Comparator Or BaselineTMSCF3 (100% relative cost baseline)
Quantified Difference85% reduction in reagent procurement cost
ConditionsBulk commercial sourcing for equivalent difluorocarbene generation

An 85% reduction in reagent cost fundamentally alters the cost-of-goods (COGs) for synthesizing fluorinated active pharmaceutical ingredients (APIs).

Mild Thermal Decarboxylation vs. Trifluoroacetate Salts

Decarboxylative carbene generation is highly dependent on the activation energy of the precursor. Sodium trifluoroacetate typically requires harsh conditions, including temperatures exceeding 150 °C and the presence of transition metal catalysts, to undergo decarboxylation. In contrast, sodium chlorodifluoroacetate undergoes smooth, metal-free loss of CO2 at significantly milder temperatures. Studies show SCDA effectively generates difluorocarbene at 95 °C (with partial reactivity maintained even at 65 °C) using simple bases like K2CO3 [1].

Evidence DimensionDecarboxylation temperature and catalyst requirement
Target Compound Data95 °C, transition-metal-free
Comparator Or BaselineSodium trifluoroacetate (>150 °C, requires metal catalyst)
Quantified Difference>55 °C reduction in operating temperature; elimination of metal catalysts
ConditionsStandard basic solvent system (e.g., DMF or NMP with K2CO3)

Lowering the reaction temperature by over 50 °C saves energy and prevents the thermal degradation of complex, sensitive substrate molecules during late-stage functionalization.

High-Yield S-Difluoromethylation Performance

Traditional S-difluoromethylation often relies on environmentally restricted ozone-depleting gases. When using sodium chlorodifluoroacetate, the synthesis of difluoromethyl thioethers proceeds with excellent efficiency. For example, the reaction of p-methoxythiophenol with 2 equivalents of SCDA at 95 °C yields 93% of the isolated difluoromethylated product [1]. The protocol tolerates a wide range of steric and electronic variations, outperforming the variable yields often seen with gaseous alternatives in standard laboratory setups.

Evidence DimensionIsolated yield of S-difluoromethylated products
Target Compound Data93% isolated yield (for p-methoxythiophenol)
Comparator Or BaselineGaseous chlorodifluoromethane (variable yields, environmental restrictions)
Quantified DifferenceConsistent >90% yields without specialized gas-handling equipment
Conditions95 °C, K2CO3, 2 equivalents SCDA

Provides a reliable, high-yielding benchtop method for installing lipophilic SCHF2 groups, crucial for medicinal chemistry optimization.

Large-Scale Pharmaceutical Intermediate Synthesis

Due to its solid state and consistent reactivity, SCDA is the optimal reagent for the bulk synthesis of aryl difluoromethyl ethers and thioethers. It directly replaces chlorodifluoromethane, eliminating the need for pressurized reactors and mitigating environmental compliance risks associated with ozone-depleting substances [1].

Cost-Sensitive Library Generation in Medicinal Chemistry

Because SCDA costs approximately 85% less than silyl-based fluoroalkylating agents like TMSCF3, it is highly favored for synthesizing large libraries of N-, O-, and S-difluoromethylated compounds. Its use allows for broad exploration of the difluoromethyl motif's impact on lipophilicity and metabolic stability without prohibitive reagent expenses [2].

Metal-Free Late-Stage Functionalization

The ability of SCDA to undergo smooth decarboxylation at 95 °C without transition metal catalysts makes it ideal for late-stage difluoromethylation of complex active pharmaceutical ingredients. It avoids the harsh >150 °C temperatures required by trifluoroacetate salts, protecting thermally sensitive functional groups and avoiding heavy metal contamination in the final product [2].

Related CAS

76-04-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1895-39-2

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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